molecular formula C12H18O3 B8412306 2,3,5-Trimethyl-6-(3'-hydroxypropyl)-hydroquinone

2,3,5-Trimethyl-6-(3'-hydroxypropyl)-hydroquinone

Cat. No. B8412306
M. Wt: 210.27 g/mol
InChI Key: QWADQDQWGQCRRA-UHFFFAOYSA-N
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Patent
US04407757

Procedure details

A solution of 2,3,5-trimethyl-6-(2'-ethoxycarbonylethyl)-1,4-benzoquinone (formula I-2 wherein R=H3C, n=1, in the form of ethyl ester) (0.39 part) in diethyl ether (50 volume parts) was treated with lithium aluminum hydride in the same manner as Example 53 to give 2,3,5-trimethyl-6-(3'-hydroxypropyl)-hydroquinone (formula III-2 wherein R=H3C, X=Y=OH, n=1 in the free form). The product was treated with ferric chloride in the same manner as Example 53 and then subjected to column chromatography on silica gel and eluted with chloroform. The procedure provided 2,3,5-trimethyl-6-(3'-hydroxypropyl)-1,4-benzoquinone (formula IV-2 wherein R=H3C, n=1, in the free form) (0.25 part) as a yellow oil.
Name
2,3,5-trimethyl-6-(2'-ethoxycarbonylethyl)-1,4-benzoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:18])[C:4]([CH2:11][CH2:12][C:13](OCC)=[O:14])=[C:5]([CH3:10])[C:6](=[O:9])[C:7]=1[CH3:8].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([OH:9])[C:5]([CH3:10])=[C:4]([CH2:11][CH2:12][CH2:13][OH:14])[C:3]=1[OH:18] |f:1.2.3.4.5.6|

Inputs

Step One
Name
2,3,5-trimethyl-6-(2'-ethoxycarbonylethyl)-1,4-benzoquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(=C(C(C1C)=O)C)CCC(=O)OCC)=O
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(O)C(=C(C(=C1C)O)C)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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